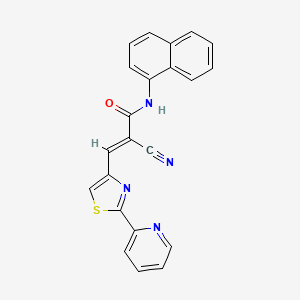

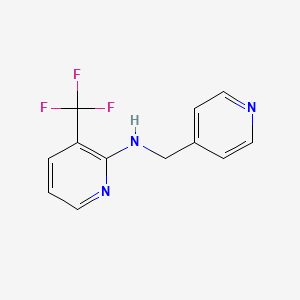

(E)-2-cyano-N-naphthalen-1-yl-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-cyano-N-naphthalen-1-yl-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound belongs to the class of kinase inhibitors and has shown promising results in preclinical studies.

Scientific Research Applications

Chemosensors for Metal Ions

A study by Gosavi-Mirkute et al. (2017) explored the use of naphthoquinone-based chemosensors, including derivatives similar to the compound , for detecting transition metal ions. These compounds exhibited remarkable selectivity towards Cu2+ ions, changing color upon complexation, which can be applied in metal ion detection and environmental monitoring (Gosavi-Mirkute et al., 2017).

Copolymers in Metal Ion Detection

Zhou et al. (2008) synthesized a novel copolymer containing pyridylazo-2-naphthoxyl group, which could be used as a carrier in metal ion detection. The copolymer-metal ion complexes, including copper and europium, have potential applications in metal analysis (Zhou et al., 2008).

Synthesis and Reactivity in Organic Chemistry

Aleksandrov and El’chaninov (2017) investigated the synthesis and reactivity of compounds related to the one , specifically focusing on electrophilic substitution reactions. Such research is fundamental in organic chemistry, contributing to the development of new synthetic methods and compounds (Aleksandrov & El’chaninov, 2017).

Fluoride Anion Detection

Younes et al. (2020) reported the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, which demonstrated excellent performance in naked-eye detection of fluoride anions in solution. This application is crucial in environmental monitoring and public health (Younes et al., 2020).

Luminescent Coordination Polymers

Das and Biradha (2018) explored the formation of luminescent coordination polymers using a naphthalene-based diamide, which is similar to the compound . These polymers were employed for the detection of nitro explosives and Fe(III) ions, showcasing their potential in security and environmental applications (Das & Biradha, 2018).

Antitumor and Anticonvulsant Activities

Ghareb et al. (2017) synthesized and evaluated new naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro derivatives for potential anticonvulsant and antitumor activities. Such research contributes to the discovery of new therapeutic agents (Ghareb et al., 2017).

properties

IUPAC Name |

(E)-2-cyano-N-naphthalen-1-yl-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14N4OS/c23-13-16(12-17-14-28-22(25-17)20-9-3-4-11-24-20)21(27)26-19-10-5-7-15-6-1-2-8-18(15)19/h1-12,14H,(H,26,27)/b16-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCFCTOTNZDYHS-FOWTUZBSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=CC3=CSC(=N3)C4=CC=CC=N4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)/C(=C/C3=CSC(=N3)C4=CC=CC=N4)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-[(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)methyl]azetidine-1-carboxylate](/img/structure/B2585424.png)

![Ethyl 5-(4-methoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2585426.png)

![Methyl 2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]propanoate](/img/structure/B2585431.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-2-bromo-5-methoxybenzamide](/img/structure/B2585435.png)

![2-(3,5-Dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2585436.png)

![7-(3-chlorophenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2585442.png)

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 3,4,5-trimethoxybenzoate](/img/structure/B2585443.png)

![1-(5-fluoropentyl)-N-[1-(4-fluorophenyl)-1-methylethyl]-1H-indazole-3-carboxamide](/img/structure/B2585444.png)